

# 3-(2-Bromo-ethyl)-benzo[d]isoxazole CAS number 57148-67-1

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## Compound of Interest

Compound Name: 3-(2-Bromo-ethyl)-  
benzo[d]isoxazole

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An In-depth Technical Guide to **3-(2-Bromo-ethyl)-benzo[d]isoxazole** (CAS: 57148-67-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-(2-Bromo-ethyl)-benzo[d]isoxazole** (CAS No. 57148-67-1), a key heterocyclic building block in medicinal chemistry. The benzisoxazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.<sup>[1][2][3]</sup> This document elucidates the compound's physicochemical properties, proposes a detailed, field-proven synthetic pathway, and explores its chemical reactivity. Emphasis is placed on its utility as a versatile intermediate for the synthesis of compound libraries in drug discovery programs. The guide includes detailed experimental protocols, safety and handling procedures, and visual diagrams to illustrate synthetic logic and reactivity, serving as an essential resource for researchers in organic synthesis and drug development.

## The Benzisoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,2-benzisoxazole moiety is a bicyclic aromatic heterocycle that has garnered significant attention in the pharmaceutical sciences. Its unique structural and electronic properties allow it

to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[1][4] Compounds incorporating this scaffold have demonstrated a remarkable breadth of therapeutic potential, including antipsychotic, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[4][5][6][7][8][9]

Notable drugs such as the antipsychotics Risperidone and Paliperidone, and the anti-epileptic agent Zonisamide, feature the benzisoxazole core, highlighting its importance in developing treatments for central nervous system disorders.[10] The inherent stability of the ring system, combined with the synthetic accessibility of its derivatives, makes it an attractive starting point for the design of novel therapeutic agents.[2][3] **3-(2-Bromo-ethyl)-benzo[d]isoxazole** is not an end-product but a crucial intermediate, providing a reactive handle for chemists to elaborate the core structure and explore new chemical space.

## Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis. The key characteristics of **3-(2-Bromo-ethyl)-benzo[d]isoxazole** are summarized below.

Property	Value	Source(s)
CAS Number	57148-67-1	[11][12]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO	[11][13][14]
Molecular Weight	226.07 g/mol	[11][13][14]
Appearance	Solid	[11]
Purity	Typically ≥98%	[11]
Storage	2-8°C, Sealed in a dry environment	[14]
SMILES	BrCCC1=NOC2=CC=CC=C12	[14]
InChI Key	ODERSCZIMBQSSX-UHFFFAOYSA-N	[11]

Spectroscopic Characterization (Predicted): While specific experimental spectra are proprietary to manufacturers, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be predicted based on the structure and data from analogous compounds.[\[15\]](#)[\[16\]](#)

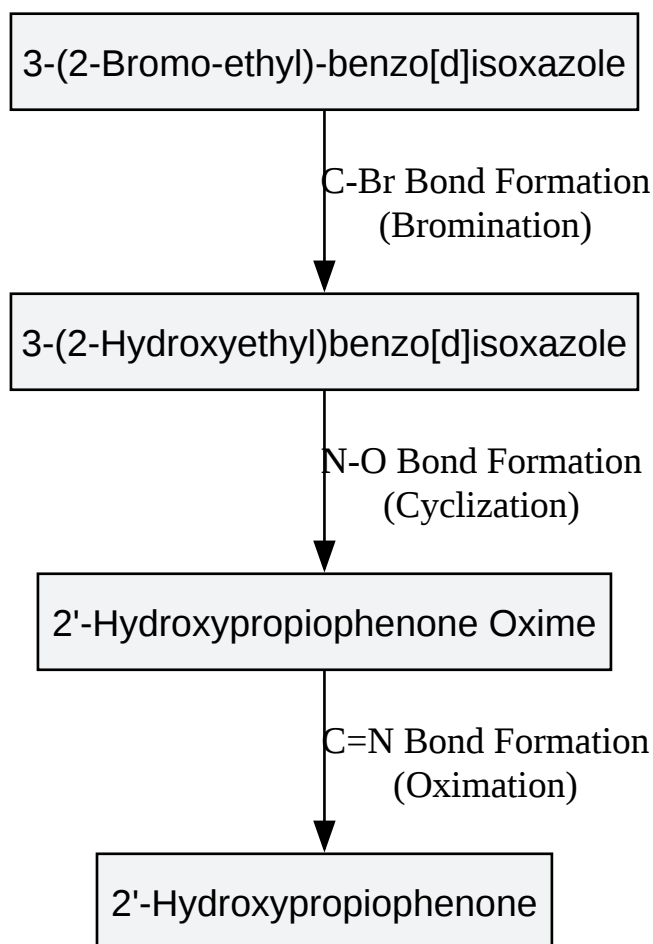
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz)  $\delta$  (ppm): ~7.8-7.3 (m, 4H, Ar-H), ~3.8 (t, 2H,  $-\text{CH}_2\text{Br}$ ), ~3.4 (t, 2H, Ar- $\text{CH}_2-$ ). The aromatic protons will appear as complex multiplets in the downfield region. The two methylene groups will present as triplets due to coupling with each other.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 101 MHz)  $\delta$  (ppm): ~164 (C=N), ~162 (C-O), ~130-120 (Ar-C), ~32 (Ar- $\text{CH}_2-$ ), ~30 ( $-\text{CH}_2\text{Br}$ ).

## Synthesis and Purification Protocol

While **3-(2-Bromo-ethyl)-benzo[d]isoxazole** is commercially available, an in-house synthesis may be required for large-scale projects or custom isotopic labeling. A robust and logical synthetic approach proceeds via the bromination of the corresponding alcohol, 3-(2-hydroxyethyl)benzo[d]isoxazole. This precursor can be synthesized from a suitable ortho-hydroxyaryl ketone.

## Retrosynthetic Analysis

The retrosynthetic logic identifies the key bond disconnection at the C-Br bond, pointing to a primary alcohol as the immediate precursor. The benzisoxazole ring itself is classically formed via cyclization of an ortho-hydroxy ketoxime.



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Caption: Retrosynthetic pathway for **3-(2-Bromo-ethyl)-benzo[d]isoxazole**.

## Proposed Synthetic Workflow

This workflow outlines the practical, forward-synthesis steps derived from the retrosynthetic analysis.



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Caption: Forward synthesis workflow from starting material to final product.

## Detailed Experimental Protocol

### Step 1: Synthesis of 3-(2-Hydroxyethyl)benzo[d]isoxazole (Precursor)

- **Oximation:** To a solution of 2'-hydroxypropiophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
- **Reaction:** Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- **Work-up:** Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2'-hydroxypropiophenone oxime.
- **Cyclization:** Dissolve the crude oxime in a suitable solvent such as dioxane. Add a base, for example, sodium hydroxide (1.5 eq) in water.<sup>[10]</sup>
- **Reaction:** Heat the mixture to reflux and stir for 12-18 hours, again monitoring by TLC. The base catalyzes the intramolecular cyclization to form the benzisoxazole ring.<sup>[10]</sup>
- **Purification:** After cooling, neutralize the mixture with dilute HCl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude

product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(2-hydroxyethyl)benzo[d]isoxazole.

### Step 2: Synthesis of **3-(2-Bromo-ethyl)-benzo[d]isoxazole** (Final Product)

Causality: The choice of brominating agent is critical. Phosphorus tribromide ( $\text{PBr}_3$ ) is highly effective for converting primary alcohols to alkyl bromides. The reaction is typically performed at  $0^\circ\text{C}$  to control its exothermicity and prevent side reactions.

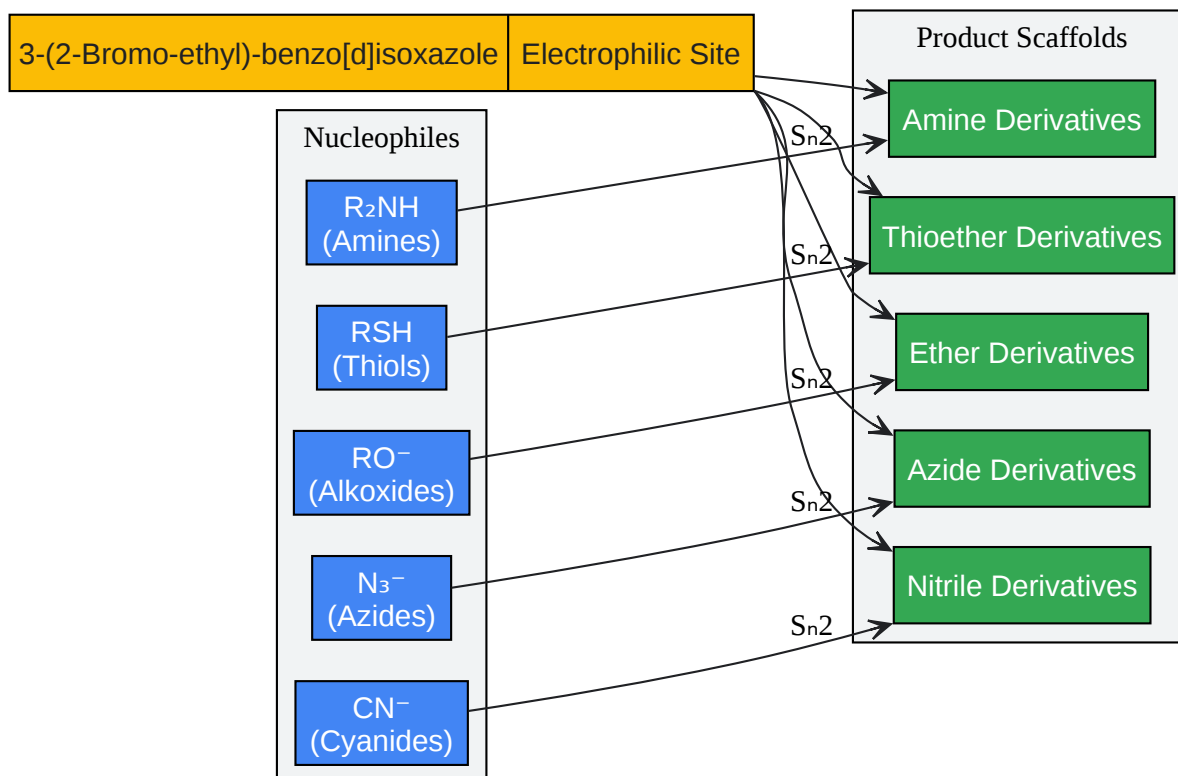
- **Setup:** Dissolve 3-(2-hydroxyethyl)benzo[d]isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under a nitrogen atmosphere.
- **Reagent Addition:** Cool the solution to  $0^\circ\text{C}$  in an ice bath. Add phosphorus tribromide ( $\text{PBr}_3$ , 0.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
- **Reaction:** Allow the reaction to stir at  $0^\circ\text{C}$  for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
- **Quenching:** Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at  $0^\circ\text{C}$ .
- **Work-up:** Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **3-(2-Bromo-ethyl)-benzo[d]isoxazole** as a solid.

## Chemical Reactivity and Applications in Drug Discovery

### Reactivity Profile: An Electrophilic Hub

The primary locus of reactivity in **3-(2-Bromo-ethyl)-benzo[d]isoxazole** is the terminal bromoethyl group. The bromine atom is an excellent leaving group, and the adjacent carbon is electrophilic, making the compound an ideal substrate for  $\text{S}_\text{N}2$  (bimolecular nucleophilic substitution) reactions. This allows for the facile introduction of a wide variety of nucleophilic

functional groups, enabling the rapid generation of a library of analogs from a common intermediate.



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Caption: Reactivity of **3-(2-Bromo-ethyl)-benzo[d]isoxazole** in  $S_N2$  reactions.

## Utility in Drug Discovery

This compound serves as a pivotal intermediate for constructing more complex molecules with potential therapeutic value. For example:

- **Antipsychotic Agents:** The ethylamine side chain is a common feature in ligands for dopamine and serotonin receptors. Reacting the title compound with various substituted piperidines or piperazines can generate novel analogs of drugs like Risperidone.

- **Anticancer Agents:** The bromoethyl group can be used to link the benzisoxazole core to other pharmacophores known to interact with cancer targets, creating hybrid molecules with potentially dual-acting mechanisms.<sup>[5]</sup>
- **Kinase Inhibitors:** By reacting with aminopyrimidines, aminopyrazoles, or other nitrogen-rich heterocycles, novel kinase inhibitors can be synthesized, as the benzisoxazole can serve as a "hinge-binding" motif.

The ability to easily diversify the side chain makes this compound an invaluable tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

## Safety, Handling, and Storage

As a laboratory chemical, **3-(2-Bromo-ethyl)-benzo[d]isoxazole** requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).<sup>[13][17]</sup>

- **Hazard Identification:**
  - Harmful if swallowed (Acute toxicity, oral, Category 4).<sup>[13]</sup>
  - Causes skin irritation (Category 2).<sup>[13]</sup>
  - Causes serious eye irritation (Category 2A).<sup>[13]</sup>
  - May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).<sup>[13][17]</sup>
- **Personal Protective Equipment (PPE):**
  - **Eye/Face Protection:** Wear chemical safety goggles compliant with EN166 or similar standards.<sup>[18][19]</sup>
  - **Skin Protection:** Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves before use.<sup>[13][18]</sup>
  - **Respiratory Protection:** Use only in a well-ventilated area, preferably a chemical fume hood.<sup>[13][17]</sup> If dust formation is likely, a particle respirator (e.g., P95 or P1) may be



necessary.[13]

- First Aid Measures:
  - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][17]
  - Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13][17]
  - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][17]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[17]
- Storage and Disposal:
  - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19] Recommended storage temperature is 2-8°C.[14]
  - Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[13][17]

## Conclusion

**3-(2-Bromo-ethyl)-benzo[d]isoxazole**, CAS 57148-67-1, is a high-value chemical intermediate grounded in the privileged benzisoxazole scaffold. Its well-defined physicochemical properties and, most importantly, its reactive bromoethyl handle make it a powerful tool for drug discovery and medicinal chemistry. The synthetic protocols and reactivity profiles detailed in this guide provide researchers with the necessary knowledge to confidently incorporate this building block into their research programs. By leveraging its  $S_N2$  reactivity, scientists can efficiently generate diverse compound libraries to probe complex biological systems and develop next-generation therapeutics. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

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